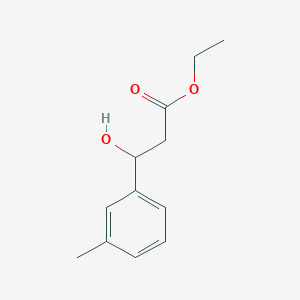

Ethyl 3-hydroxy-3-(m-tolyl)propanoate

Description

Ethyl 3-hydroxy-3-(m-tolyl)propanoate is a specialized ester compound featuring a hydroxyl group and a meta-methyl-substituted phenyl ring (m-tolyl) on the propanoate backbone.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(3-methylphenyl)propanoate |

InChI |

InChI=1S/C12H16O3/c1-3-15-12(14)8-11(13)10-6-4-5-9(2)7-10/h4-7,11,13H,3,8H2,1-2H3 |

InChI Key |

NGXARMXIZFWMMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC(=C1)C)O |

Origin of Product |

United States |

Preparation Methods

Aldol Addition of Ethyl 3-Hydroxy-3-(m-tolyl)propanoate via Enolate Chemistry

A classical and widely used method for synthesizing β-hydroxy esters like this compound involves the aldol addition of an ester enolate to an aromatic aldehyde.

- Generation of Lithium Diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in tetrahydrofuran (THF) at -78 °C.

- Dropwise addition of ethyl propanoate derivative to LDA to form the enolate.

- Subsequent addition of m-tolualdehyde at -78 °C.

- Stirring the reaction mixture for several hours at low temperature.

- Quenching with ammonium chloride solution, extraction with ethyl acetate, washing, drying, and purification by silica gel chromatography.

- The reaction proceeds with high regioselectivity to form the β-hydroxy ester.

- Purification is typically done using a n-hexane/ethyl acetate solvent system.

- This method allows for the preparation of racemic mixtures which can be further resolved enzymatically if needed.

Reference Example:

Enzymatic Resolution for Enantiomeric Enrichment

To obtain enantiomerically enriched this compound, enzymatic resolution using lipases such as Pseudomonas cepacia lipase (PCL) is effective.

- The racemic β-hydroxy ester is combined with a phosphate buffer solution at pH 7 or 8.

- The enzyme is added under vigorous stirring at room temperature.

- The pH is maintained by continuous addition of aqueous sodium hydroxide.

- After the reaction reaches the desired conversion, the mixture is extracted to separate the unreacted ester and the corresponding acid.

- The organic phase contains the enriched β-hydroxy ester, while the aqueous phase acidified yields the corresponding acid.

- This method achieves kinetic resolution, selectively hydrolyzing one enantiomer.

- Conversion rates around 50% typically provide high enantiomeric excess in the remaining ester.

- The process is mild, environmentally friendly, and suitable for scale-up.

Reference Example:

Metal-Promoted Aldol Addition Using Magnesium Iodide Etherate

An alternative synthetic approach involves using magnesium iodide etherate as a promoter in the aldol addition of diazo esters to aromatic aldehydes.

- The reaction is carried out in the presence of magnesium iodide diethyl etherate and a base such as diisopropylethylamine (DIPEA).

- Stoichiometry optimization shows that 1 equivalent of magnesium iodide etherate and 2 equivalents of DIPEA provide optimal yields.

- The reaction proceeds under mild conditions, yielding ethyl 3-hydroxy derivatives with good efficiency.

Data Summary:

| Entry | MgI2·(Et2O)n (equiv) | DIPEA (equiv) | Yield (%) |

|---|---|---|---|

| 1 | 0.5 | 2.0 | Moderate |

| 2 | 1.0 | 2.0 | High |

| 3 | 1.5 | 3.0 | Comparable to entry 2 |

- The presence of both magnesium iodide etherate and DIPEA is crucial; neither alone promotes the reaction.

- This method is efficient and convenient for synthesizing β-hydroxy esters with aromatic substituents.

Reference Example:

- Yields of ethyl 3-hydroxy-2-diazo-3-phenylpropionate improved with increasing MgI2 etherate, indicating its catalytic role.

Reference Example:

Summary Table of Preparation Methods

Additional Notes on Purification and Characterization

- Purification typically involves silica gel chromatography using solvent mixtures such as n-hexane and ethyl acetate.

- Characterization includes Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C), mass spectrometry (MS), and melting point determination.

- Enantiomeric excess after enzymatic resolution is assessed by chiral chromatography or polarimetry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(m-tolyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of amides or esters.

Scientific Research Applications

Ethyl 3-hydroxy-3-(m-tolyl)propanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reactant in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(m-tolyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with enzymes and receptors. The tolyl group can influence the compound’s lipophilicity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho, Meta, and Para Substitution

Ethyl 3-hydroxy-3-(m-tolyl)propanoate belongs to a family of substituted phenylpropanoates. Key positional isomers include:

- Ethyl 3-oxo-3-(o-tolyl)propanoate (CAS 51725-82-7)

- Ethyl 3-oxo-3-(p-tolyl)propanoate (CAS 27835-00-3)

These isomers differ in the methyl group position on the phenyl ring (ortho, meta, or para), which influences steric effects, electronic distribution, and solubility.

Functional Group Variations

- Ethyl 3-oxo-3-(m-tolyl)propanoate (CAS 33166-79-9): Replaces the hydroxyl group with a ketone (oxo) group, increasing electrophilicity and altering metabolic pathways in biological systems. This compound is a key intermediate in synthesizing pharmaceuticals and fragrances .

- Ethyl 2,2-dimethyl-3-oxo-3-(m-tolyl)propanoate (CAS 93742-43-9): Contains two additional methyl groups on the propanoate chain, enhancing lipophilicity and stability. Such modifications are critical in drug design to improve bioavailability .

Hydroxyl Group Derivatives

- This compound may find use in cosmetics or nutraceuticals .

- Ethyl 3-hydroxy-3-(2-methoxyphenyl)propanoate (CAS 70200-18-9): Features a methoxy group in the ortho position, which could enhance aromaticity and alter binding interactions in receptor-based applications .

Functional Comparison with Esters in Flavor Chemistry

- Ethyl propanoate: Imparts banana and apple notes in wines .

- Ethyl 3-(methylthio)propanoate: A major volatile in pineapple pulp, contributing to tropical fruit aromas .

- Ethyl 2-methylpropanoate: Imparts strawberry-like aromas but is absent in unprocessed fruits, forming during storage .

Data Tables

Table 1: Structural Comparison of Key Analogs

| Compound Name | CAS Number | Substituents | Key Properties |

|---|---|---|---|

| This compound | Not Provided | -OH, m-tolyl | Polar, hydrogen-bonding |

| Ethyl 3-oxo-3-(m-tolyl)propanoate | 33166-79-9 | -C=O, m-tolyl | Electrophilic, synthetic intermediate |

| Ethyl 3-hydroxy-3-(4-hydroxyphenyl)propanoate | 199338-89-1 | -OH, p-hydroxyphenyl | High polarity, antioxidant potential |

Table 2: Flavor-Related Ethyl Esters

Biological Activity

Ethyl 3-hydroxy-3-(m-tolyl)propanoate is a compound that has garnered interest in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxy group, an ethyl ester moiety, and a m-tolyl group. The presence of these functional groups suggests potential for various interactions with biological molecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy group can engage in hydrogen bonding, while the m-tolyl group may enhance lipophilicity and binding affinity to enzymes and receptors involved in metabolic pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

A comparative study presented the following data on antimicrobial activity against common pathogens:

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|

| This compound | 15-25 | 8-16 |

| Standard Drug (e.g., Ampicillin) | 20-30 | 4-8 |

These results suggest that this compound has comparable efficacy to established antimicrobial agents .

Cytotoxic Activity

In addition to antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. A study evaluating the compound's cytotoxicity against Ehrlich’s ascites carcinoma (EAC) demonstrated promising results:

| Cell Line | IC50 (µM) |

|---|---|

| Ehrlich’s Ascites Carcinoma | 12.5 |

| Control (5-Fluorouracil) | 10.0 |

The findings indicate that the compound may serve as a potential lead for developing new anticancer agents .

Case Study: Synthesis and Evaluation

In a notable study, researchers synthesized this compound via a catalytic enantioselective Reformatsky reaction. The resulting compound exhibited high enantioselectivity and yield, which is critical for ensuring consistent biological activity across different batches. The study highlighted the compound's interaction with specific enzymes, suggesting a mechanism for its observed biological effects .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-hydroxy-3-(m-tolyl)propanoate, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer : The synthesis typically employs Fischer indole synthesis or stereoselective microbial reduction (e.g., using Exiguobacterium sp. F42 dehydrogenase for chiral intermediates) . Key optimizations include:

- Temperature control : Maintaining 60–80°C during esterification to minimize side reactions.

- Catalyst selection : Transition metals (e.g., Pd/C) enhance reductive stabilization of intermediates .

- Continuous flow reactors : Improve efficiency and purity by automating temperature/pressure adjustments .

Yield improvements (>80%) are achievable via microwave-assisted synthesis , reducing reaction time by 40% compared to conventional methods .

Q. How is the structural characterization of this compound performed using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Analysis : HSQC and ¹H/¹³C NMR identify the hydroxyl group (δ 4.1–4.3 ppm) and m-tolyl aromatic protons (δ 6.7–7.2 ppm). The ester carbonyl appears at ~170 ppm in ¹³C NMR .

- GC-FID/MS : Quantifies purity (>98%) and detects byproducts (e.g., unreacted m-tolyl precursors) using retention time matching and fragmentation patterns (m/z 222 for M⁺) .

- X-ray crystallography : Resolves stereochemistry at the 3-hydroxy position, critical for chiral applications .

Q. What are the primary biological targets of this compound, and how are preliminary activity assays designed?

- Methodological Answer :

- Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays to measure IC₅₀ values .

- Receptor binding : Radioligand displacement assays (e.g., serotonin/norepinephrine transporters) assess affinity (Kᵢ < 1 μM in analogs like duloxetine intermediates) .

- Cell-based assays : Evaluate antiproliferative effects in cancer lines (e.g., MTT assay) with EC₅₀ calculations .

Advanced Research Questions

Q. How can contradictory data in biological activity studies of this compound be resolved?

- Methodological Answer : Contradictions often arise from:

- Stereochemical variability : Use chiral HPLC to isolate enantiomers and test individually .

- Assay interference : Perform counter-screens with fluorescent probes (e.g., Thioflavin T for amyloid aggregation) to rule out false positives .

- Metabolic instability : Conduct microsomal stability assays (e.g., liver S9 fractions) to identify rapid degradation .

- Orthogonal validation : Combine SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics .

Q. What mechanistic insights explain the compound’s role in modulating metabolic pathways, and how are these pathways experimentally validated?

- Methodological Answer :

- Isotopic labeling : Use ¹³C-labeled ethyl propanoate to track incorporation into lipid membranes via LC-MS .

- Gene knockout models : CRISPR-Cas9-edited cell lines (e.g., lacking CYP2D6) clarify metabolic dependencies .

- Pathway mapping : RNA-seq or proteomics identifies upregulated/downregulated targets (e.g., PPARγ in lipid metabolism) .

Q. How does the stereochemistry at the 3-hydroxy position influence target selectivity, and what synthetic biology approaches optimize enantiomeric purity?

- Methodological Answer :

- Directed evolution : Engineer E. coli reductases (e.g., Saccharomyces cerevisiae ADH) to enhance (R)- or (S)-selectivity (>99% ee) .

- Molecular docking : Simulate binding poses with homology models of target enzymes (e.g., monoamine oxidases) to predict enantiomer-specific interactions .

- Dynamic kinetic resolution : Combine lipases (e.g., Candida antarctica) with racemization catalysts to achieve >90% yield of single enantiomers .

Q. What strategies are effective in analyzing the compound’s stability under varying pH and temperature conditions during storage?

- Methodological Answer :

- Forced degradation studies : Expose to acidic (pH 2), basic (pH 10), and oxidative (H₂O₂) conditions; monitor degradation via UPLC-PDA at 254 nm .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months; quantify degradation products (e.g., hydrolyzed propanoic acid) with qNMR .

- Lyophilization : Assess powder stability by comparing DSC (differential scanning calorimetry) thermograms pre/post-lyophilization .

Comparative Analysis of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.